molecular formula C22H26N2O3 B102715 (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate CAS No. 18797-86-9

(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate

Cat. No. B102715
CAS RN: 18797-86-9
M. Wt: 366.5 g/mol
InChI Key: LBXIBQQYUBUMMK-VYXDICFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Cinchona Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism in Antimalarial Agents

The compound (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate exhibits similarities to 8-aminoquinoline antimalarial agents in its structure. These compounds are noted for their effectiveness against malaria. However, the metabolic products of many of these compounds are found to be toxic to erythrocytes in some individuals, particularly those deficient in glucose-6-phosphate dehydrogenase. The metabolism and metabolic pathways of these compounds have been a subject of study to understand their antimalarial mechanism and minimize adverse effects. For instance, dogs dosed with tritium-labelled primaquine, a related compound, excreted about 16% of the radioactivity in the urine within 8 hours, indicating the complex metabolic interactions of these compounds (Strother et al., 1981).

Naphthoquinone Derivatives and Pharmacological Activities

The structure of this compound suggests potential biological activities similar to other quinoline derivatives. For instance, 7-Methyljuglone (7-MJ), a naphthoquinone derivative, has shown a variety of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The synthesis and pharmacological properties of naphthoquinone derivatives have been extensively studied, indicating the vast potential of these compounds in therapeutic applications (Mbaveng & Kuete, 2014).

Serotonin Receptor Ligands and Biological Functions

The quinoline moiety in this compound is reminiscent of compounds that act as ligands for serotonin receptors. Research has identified various serotonin receptor antagonists, which have implications in treating learning and memory disorders. The discovery of selective antagonists like N,N-dimethyl-1-benzenesulfonyl-5-methoxytryptamine indicates the potential for cognitive enhancement and the treatment of neurological disorders (Russell & Dias, 2002).

Antithrombotic and Antiplatelet Drug Development

The compound's structure also shares similarities with thienopyridine-class antithrombotic and antiplatelet drugs. For instance, (S)-clopidogrel is a potent drug in this class, and the synthesis and optimization of such compounds have been the focus of significant research. These studies aim to develop effective synthetic methodologies, understanding the pharmacological activities, and exploring potential therapeutic applications, especially in preventing thrombotic events (Saeed et al., 2017).

Mechanism of Action

Target of Action

Quinine acetate primarily targets the malaria parasite Plasmodium falciparum . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae . The drug is toxic to the malaria parasite, interfering with its ability to break down and digest hemoglobin .

Mode of Action

Quinine acetate works by accumulating in the parasite’s lysosomes and binding to heme . This interaction disrupts the parasite’s ability to break down and digest hemoglobin . It also depresses oxygen uptake and carbohydrate metabolism . Furthermore, it intercalates into the parasite’s DNA, disrupting its replication and transcription .

Biochemical Pathways

Quinine acetate affects the shikimate pathway, a major link between primary and secondary metabolism in higher plants . This pathway produces aromatic amino acids L-phenylalanine (L-Phe), L-tyrosine (L-Tyr), and L-tryptophan (L-Trp), which are molecular building blocks for protein biosynthesis .

Pharmacokinetics

Quinine acetate is readily absorbed, mainly from the upper small intestine . It is distributed in adults at 2.5 to 7.1 L/kg (varies with severity of infection) and in children at 0.9 L/kg (subjects with malaria) . It is metabolized in the liver via CYP450 enzymes, primarily CYP3A4 . The major metabolite, 3-hydroxyquinine, is less active than the parent compound . About 20% of the drug is excreted unchanged in the urine .

Result of Action

Quinine acetate is a highly active inhibitor of the erythrocytic forms of malarial parasites, making it an efficient drug for the clinical cure of malaria . It is also an effective gametocytocide in vivax and quartan malaria, but has little effect on the gametocytes of falciparum malaria .

Action Environment

The action of quinine acetate can be influenced by various environmental factors. For instance, the severity of infection and the route of administration can impact quinine pharmacokinetics . Nutritional status also plays a role . Furthermore, the drug’s action can be modulated by the interaction with small intestinal bitter receptors .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate involves the protection of the amine group, followed by the addition of the vinyl group, and then the deprotection of the amine group. The final step involves the coupling of the quinoline and quinuclidine groups via an ester linkage.", "Starting Materials": ["6-Methoxyquinoline", "2-vinylquinuclidine", "acetic anhydride", "triethylamine", "methanol", "dichloromethane", "sodium bicarbonate", "sodium sulfate"], "Reaction": [ { "Step 1": "6-Methoxyquinoline is protected with acetic anhydride and triethylamine in dichloromethane to form the corresponding acetyl derivative." }, { "Step 2": "2-vinylquinuclidine is added to the reaction mixture and stirred at room temperature for several hours to allow for the formation of the desired product." }, { "Step 3": "The reaction mixture is quenched with methanol and then treated with sodium bicarbonate to remove the acetyl protecting group." }, { "Step 4": "The resulting mixture is extracted with dichloromethane and the organic layer is dried over sodium sulfate." }, { "Step 5": "The product is purified by column chromatography to yield the final compound, (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate." } ] }

CAS RN

18797-86-9

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

[(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate

InChI

InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,15-16,21-22H,1,8,10-11,13H2,2-3H3/t15-,16+,21-,22+/m0/s1

InChI Key

LBXIBQQYUBUMMK-VYXDICFBSA-N

Isomeric SMILES

CC(=O)O[C@@H]([C@@H]1C[C@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC

SMILES

CC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC

Canonical SMILES

CC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC

synonyms

acetylquinine

Origin of Product

United States

Q & A

Q1: What is the significance of the solubility of quinine salts in the context of drug absorption?

A: The research paper "The Effect of Alkalis Upon the Solubility of Quinine Salts" [] investigates how the solubility of quinine salts, including (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl acetate (quinine acetate), is affected by pH and the presence of various alkaline salts. [] This is significant because a drug's solubility in the gastrointestinal tract can directly impact its absorption into the bloodstream. [] The study found that quinine salts form precipitates with alkaline salts at specific pH ranges, potentially influencing their bioavailability. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.